molecular formula C13H17N3O2 B8334620 2-t-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-t-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B8334620
M. Wt: 247.29 g/mol
InChI Key: CGLSHTLJSYIDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-t-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-t-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-tert-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C13H17N3O2/c1-7-11(12(17)18)8(2)16-10(14-7)6-9(15-16)13(3,4)5/h6H,1-5H3,(H,17,18)

InChI Key

CGLSHTLJSYIDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C(C)(C)C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-5-t-butylpyrazole (1.6 g) and ethyl diacetoacetate (1.7 g) were dissolved in acetic acid (5 ml) and stirred for 3 hours at 120° C. The mixture was cooled to room temperature and concentrated under reduced pressure. Ethanol (10 ml) and 5 N sodium hydroxide solution (3 ml) were added to the residue and then stirred for 1 hour at 70° C. The mixture was cooled to room temperature, and water was added to the mixture which was then washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The product was dried under reduced pressure to give the title compound (2.1 g, Y.:78%) as white crystals.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
78%

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